![molecular formula C16H21N9 B2602308 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine CAS No. 2201781-56-6](/img/structure/B2602308.png)
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a triazole, pyridazine, and azetidine ring. The presence of these heterocyclic rings suggests that the compound could have potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via reactions involving hydrazonoyl halides .Molecular Structure Analysis
The compound has a complex structure with multiple rings including a cyclopropyl, triazole, pyridazine, and azetidine ring. These rings are likely to influence the compound’s reactivity and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound is related to a broad family of heterocyclic compounds, which are central to the design of new molecules with potential therapeutic applications. For instance, the synthesis of triazolo[1,5-c]pyrimidines, closely related to the compound , has been explored for their antiasthma properties. Such compounds are synthesized through reactions that involve the preparation of pyrimidinones, followed by treatment with phosphorus oxychloride to yield chloropyrimidine, which is then converted into triazolo[1,5-c]pyrimidines (Medwid et al., 1990).
Biological Activities
The biological activities of compounds within the same class, including antimicrobial and antitumor effects, have been extensively studied. For example, enaminones have been used as building blocks for the synthesis of substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities. These activities highlight the compound's relevance in developing new therapeutic agents (Riyadh, 2011).
Potential Therapeutic Applications
The compound's structure suggests potential for therapeutic application, given its relation to families of compounds that have shown promising biological activities. For instance, the synthesis and antimicrobial evaluation of thienopyrimidine derivatives underline the antimicrobial potential of such compounds, suggesting that the compound could be investigated for similar applications (Bhuiyan et al., 2006).
Antitumor Activities
Further research into compounds such as 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of antiviral drugs, showcases the potential of such molecules in pharmacological applications, possibly extending to the compound of interest given its structural similarities (Baklykov et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[2-(triazol-1-yl)ethyl]azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N9/c1-22(8-9-24-7-6-17-21-24)13-10-23(11-13)15-5-4-14-18-19-16(12-2-3-12)25(14)20-15/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJJWAOWNKQSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CN=N1)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


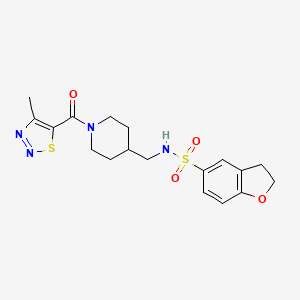
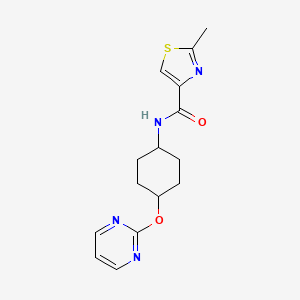
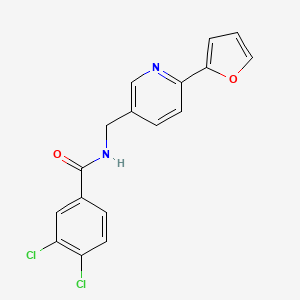
![5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2602234.png)
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B2602236.png)
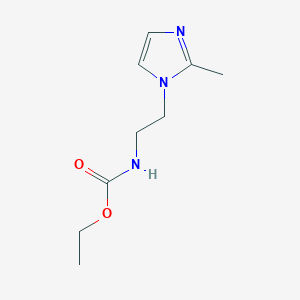
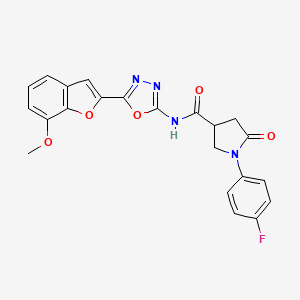
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2602242.png)

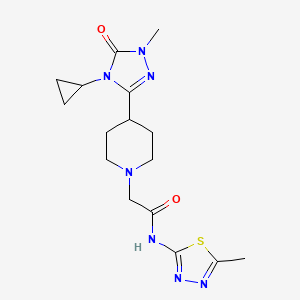
![2-[1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2602247.png)
![Methyl 4-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B2602248.png)